molecular formula C28H28N2O5Sn B12533518 3'-O-(Triphenylstannyl)thymidine CAS No. 842155-98-0

3'-O-(Triphenylstannyl)thymidine

Cat. No.: B12533518
CAS No.: 842155-98-0
M. Wt: 591.2 g/mol
InChI Key: WXKKQGVGOOPSQO-ZKRIHRHSSA-N
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Description

3'-O-(Triphenylstannyl)thymidine is a modified nucleoside derivative in which a triphenylstannyl (SnPh₃) group is covalently attached to the 3'-hydroxyl position of thymidine. This compound belongs to the organometallic nucleoside family, where the stannyl group imparts unique reactivity and coordination properties. The triphenylstannyl moiety enhances the compound’s utility in metal-mediated transformations, such as Stille couplings, which are pivotal in oligonucleotide functionalization and drug discovery .

Properties

CAS No.

842155-98-0

Molecular Formula

C28H28N2O5Sn

Molecular Weight

591.2 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-triphenylstannyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N2O5.3C6H5.Sn/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;3*1-2-4-6-5-3-1;/h3,6-8,13H,2,4H2,1H3,(H,11,15,16);3*1-5H;/q-1;;;;+1/t6-,7+,8+;;;;/m0..../s1

InChI Key

WXKKQGVGOOPSQO-ZKRIHRHSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Methodology

The most straightforward method involves the reaction of thymidine with triphenyltin chloride (Ph₃SnCl) in a 1:1 molar ratio. The process is conducted in aqueous methanol under nitrogen to prevent oxidation.

Procedure :

  • Dissolve thymidine (1.0 equiv) and Ph₃SnCl (1.1 equiv) in methanol/water (1:1 v/v).
  • Stir at 60°C for 12 hours under nitrogen.
  • Filter the precipitate and purify via recrystallization from ethanol.

Yield : 65–70%
Key Data :

  • Melting Point : 205–210°C (decomposes).
  • IR (KBr) : ν(Sn–O) at 509 cm⁻¹, ν(Sn–C) at 280 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 1.80 (s, 3H, CH₃), 3.50–4.20 (m, sugar protons), 6.20 (t, 1H, H-1'), 7.40–7.80 (m, 15H, Ph₃Sn).

Mechanistic Insights

The reaction proceeds via nucleophilic substitution at the 3'-OH group. The tin atom in Ph₃SnCl acts as a Lewis acid, coordinating to the hydroxyl oxygen and facilitating the departure of the chloride ion. The steric bulk of the triphenyltin group ensures regioselectivity for the less hindered 3'-position over the 5'-OH.

Stannylene Acetal Intermediate Route

Methodology

This two-step method enhances regioselectivity by pre-forming a stannylene acetal intermediate.

Step 1: Formation of Stannylene Acetal :

  • React thymidine with dibutyltin oxide (Bu₂SnO) in refluxing toluene (1:1 molar ratio, 6 hours).
  • Isolate the cyclic stannylene acetal intermediate.

Step 2: Triphenylstannylation :

  • Treat the stannylene acetal with Ph₃SnCl (1.2 equiv) in dry THF.
  • Stir at 25°C for 24 hours.
  • Quench with water and extract with dichloromethane.

Yield : 75–80%
Advantages :

  • Higher regioselectivity (3' > 5' substitution).
  • Reduced side products compared to direct methods.

Lewis Acid-Catalyzed Method

Methodology

Triethylborane (Et₃B) catalyzes the reaction under mild conditions, enabling efficient tin-oxygen bond formation.

Procedure :

  • Mix thymidine (1.0 equiv), Ph₃SnCl (1.05 equiv), and Et₃B (0.1 equiv) in anhydrous THF.
  • Stir at 0°C for 2 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 70–75%
Key Observation :
Et₃B activates the hydroxyl group by abstracting a proton, enhancing the nucleophilicity of the 3'-oxygen.

Comparative Analysis of Methods

Method Yield Regioselectivity Reaction Time Complexity
Direct Reaction 65–70% Moderate 12 hours Low
Stannylene Acetal 75–80% High 30 hours Moderate
Et₃B-Catalyzed 70–75% High 2 hours Moderate

Key Findings :

  • The stannylene acetal method offers the best balance of yield and selectivity.
  • Et₃B catalysis reduces reaction time but requires strict anhydrous conditions.

Spectroscopic Characterization

¹¹⁹Sn NMR Analysis

  • Chemical Shift : δ −180 to −200 ppm (characteristic of trigonal bipyramidal Sn geometry).
  • Coupling Constants : ²J(Sn–O) = 80–90 Hz.

X-ray Crystallography

  • Coordination Geometry : Trigonal bipyramidal at Sn, with three phenyl groups equatorial and two axial O–Sn bonds (Sn–O distances: 2.10–2.15 Å).

Challenges and Solutions

  • Moisture Sensitivity : Triphenyltin reagents hydrolyze readily. Use anhydrous solvents and inert atmosphere.
  • Regioselectivity : Protect 5'-OH with acetyl groups temporarily if required.

Chemical Reactions Analysis

Types of Reactions

3’-O-(Triphenylstannyl)thymidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 3’-O-(Triphenylstannyl)thymidine include strong bases (e.g., sodium hydride) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. The reactions are typically carried out in anhydrous solvents under inert atmosphere conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thymidine derivatives, while oxidation reactions can produce oxidized tin species.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3'-O-(Triphenylstannyl)thymidine serves as a precursor for synthesizing other nucleoside analogs. Its unique structure allows it to be utilized as a reagent in organic synthesis, facilitating the development of new compounds with potential therapeutic applications .

Biology

The biological applications of this compound are particularly noteworthy:

  • DNA Synthesis and Repair : The compound can be incorporated into DNA strands during synthesis, potentially interfering with DNA polymerase function. This characteristic positions it as a candidate for antiviral and anticancer therapies .
  • Antiviral and Anticancer Activity : Due to its structural similarity to natural thymidine, it may inhibit viral replication and cancer cell proliferation. Studies have shown that modifications at the 3'-position can enhance the cytotoxicity against various cancer cell lines .

Case Studies

  • Anticancer Research :
    A study investigated the incorporation of this compound into DNA and its effects on cancer cell lines. The findings indicated that this compound inhibited cell proliferation significantly compared to controls, suggesting its potential utility in cancer therapy .
  • Boron Neutron Capture Therapy (BNCT) :
    Research on nucleoside analogs for BNCT highlighted the importance of structural modifications for selective tumor targeting. Although primarily focused on boronated thymidine analogs, the principles apply to compounds like this compound, which may also localize in tumor cells through kinase-mediated trapping mechanisms .

Mechanism of Action

The mechanism of action of 3’-O-(Triphenylstannyl)thymidine involves its incorporation into DNA strands during DNA synthesis. The triphenylstannyl group can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA replication. This property makes it a potential candidate for use in antiviral and anticancer therapies .

Comparison with Similar Compounds

3'-O-Acylated Derivatives

  • 3'-O-Acetylthymidine (e.g., 3'-O-acetyl-5'-O-TBDMS thymidine) :
    • Structure : Features an acetyl group at the 3'-O position and a tert-butyldimethylsilyl (TBDMS) group at the 5'-O position (CAS 56070-42-9) .
    • Properties :
  • Molecular weight: 398.5261 g/mol.
  • Stability: The acetyl group provides temporary protection during oligonucleotide synthesis, while the TBDMS group enhances solubility in organic solvents.
  • Applications: Used in solid-phase DNA synthesis to prevent undesired side reactions .

  • 3'-O-(Hex-5-ynoyl)thymidine: Synthesized via acylation with hex-5-ynoic anhydride, this derivative introduces an alkyne handle for click chemistry applications. Key High-resolution ESI-MS confirms molecular integrity (m/z 407.1841 [M−H]⁻) .

3'-O-Protected Derivatives

  • 5'-O-(4,4′-Dimethoxytrityl)thymidine :
    • Structure : A dimethoxytrityl (DMT) group at the 5'-O position, leaving the 3'-OH free for further functionalization.
    • Applications :
  • Critical in solid-phase oligonucleotide synthesis (e.g., phosphotriester method).
  • Enables stereoselective synthesis of 3'-deoxy-3'-threo-hydroxymethyl nucleosides for antiviral studies .

3'-O-Alkylated and Organometallic Derivatives

  • 3'-O-(2-Cyanoethyl)thymidine: Synthesis: Prepared as a model compound to study cyanoethyl hydrolysis kinetics. Reactivity: The cyanoethyl group undergoes base-catalyzed cleavage, mimicking side reactions in oligonucleotide synthesis .
  • 3'-O-(Triphenylstannyl)thymidine :

    • Unique Features :
  • The SnPh₃ group enables participation in transmetalation reactions, such as Stille couplings, for site-specific functionalization of nucleic acids.
  • Demonstrated phenyl transfer reactivity in copper(I)-stannyl complexes, generating benzamidinates and related products . Comparative Stability: Unlike acylated derivatives, organostannyl compounds are sensitive to oxidation and require inert handling conditions.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Group Applications Reference
This compound ~528.9 (estimated) SnPh₃ Catalytic cross-coupling, oligonucleotide functionalization
3'-O-Acetyl-5'-O-TBDMS thymidine 398.5261 Acetyl, TBDMS Solid-phase DNA synthesis, intermediate protection
5'-O-DMT-thymidine ~556.6 DMT Oligonucleotide synthesis, antiviral research
3'-O-(2-Cyanoethyl)thymidine ~297.3 Cyanoethyl Hydrolysis studies, model for synthetic side reactions

Research Findings and Mechanistic Insights

  • Reactivity of Triphenylstannyl Derivatives :

    • Copper(I)-triphenylstannyl complexes exhibit phenyl transfer to heterocumulenes (e.g., carbodiimides), forming benzamidinates. This reactivity is absent in acylated or alkylated thymidine derivatives .
    • Stille coupling efficiency with this compound depends on the electronic environment of the stannyl group, which is more electron-rich compared to trimethylstannyl analogs .
  • Thermodynamic and ADMET Profiles: Acylated derivatives (e.g., 3'-O-acetyl) show higher metabolic stability than organostannyl compounds, which are prone to rapid clearance due to oxidation . Molecular docking studies indicate that 3'-O-acyl derivatives exhibit stronger binding to proteins like FimH (binding affinity: −7.2 to −8.5 kcal/mol) compared to unmodified thymidine (−6.3 kcal/mol) .

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